molecular formula C19H24N2O5S2 B2748027 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946327-36-2

4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2748027
M. Wt: 424.53
InChI Key: HFKGMYZUTHURCK-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Molecular Structure and Interaction Analysis

  • Intramolecular and Intermolecular Interactions: Studies on compounds with similar structural features have highlighted the importance of intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds. These interactions facilitate the formation of hydrogen-bonded chains, influencing the compound's crystalline structure and potentially affecting its biological activity (Gelbrich, Haddow, & Griesser, 2011).

Chemical Synthesis and Modification

  • Synthesis of Derivatives: The synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives via cyclocondensation reactions demonstrates the chemical versatility and potential for creating structurally diverse derivatives. This process involves the reaction of enolates of 1,3-dicarbonyl compounds with N-(2-bromomethylphenyl)benzenesulfonamides, leading to compounds with varying analytical and spectroscopic properties (Croce et al., 2006).

Biological Activity and Therapeutic Potential

  • Pro-Apoptotic Effects in Cancer Cells: Research on sulfonamide derivatives has revealed their potential in inducing apoptosis in cancer cells. Compounds bearing the sulfonamide fragment have shown significant reduction in cell proliferation and induction of pro-apoptotic genes, mediated by activation of p38 and ERK phosphorylation. This suggests a potential therapeutic application in cancer treatment (Cumaoğlu et al., 2015).

Antimicrobial Properties

  • Antimicrobial Evaluation: The synthesis of quinoline clubbed with sulfonamide moiety and its evaluation as antimicrobial agents highlight the antimicrobial potential of such compounds. This research can guide the development of new antimicrobial drugs based on the structural framework of sulfonamides and quinoline derivatives (2020 Study).

Advanced Materials and Chemical Sensing

  • pH-Responsive Materials: Investigations into Mn2+ complexes containing sulfonamide groups have introduced materials with pH-responsive relaxivity, valuable in magnetic resonance imaging (MRI) contrast agents. These complexes exhibit significant changes in relaxivity in response to pH, providing insights into the design of responsive imaging agents (Uzal-Varela et al., 2020).

properties

IUPAC Name

4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S2/c1-3-26-17-9-11-18(12-10-17)28(24,25)20-16-8-7-15-6-5-13-21(19(15)14-16)27(22,23)4-2/h7-12,14,20H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKGMYZUTHURCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzene-1-sulfonamide

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